2,3-Dichloro-4-fluoroaniline
Description
Contextualization within Halogenated Aniline (B41778) Chemistry
Halogenated anilines are a class of compounds that have found broad utility in organic chemistry. The introduction of halogen atoms onto the aniline scaffold dramatically influences the compound's electronic properties, basicity, and reactivity, opening up diverse synthetic possibilities. nih.govacs.org Some halogenated anilines have been identified as natural products, biosynthesized by marine microalgae, challenging the long-held belief that they were exclusively of synthetic origin. rsc.org
Halogenation, the process of introducing halogen atoms (F, Cl, Br, I) into a molecule, is a fundamental transformation in organic chemistry. byjus.com When applied to aromatic systems, this process imparts significant changes to the molecule's properties. Halogen atoms exert a strong electron-withdrawing inductive effect, which can alter the reactivity and regioselectivity of subsequent chemical reactions on the aromatic ring. numberanalytics.comwikipedia.org
The significance of halogenation is evident in several areas:
Synthetic Intermediates : Aryl halides are crucial building blocks in a multitude of synthetic reactions, including highly utilized carbon-carbon bond-forming reactions like cross-coupling chemistries, lithium-halogen exchange, and Grignard reactions. nih.govacs.org
Pharmaceuticals and Agrochemicals : The incorporation of halogens into biologically active molecules is a common strategy in drug design and the development of agricultural products. byjus.comnumberanalytics.commt.com Halogen atoms can enhance a molecule's therapeutic potential, improve its metabolic stability, and increase its lipophilicity, which affects how it is absorbed and distributed. byjus.commt.com
Materials Science : Halogenated aromatic compounds are precursors to various industrial materials, including polymers, plastics, and fire retardants. acs.orgmt.com
The reactivity of halogens in these reactions varies, decreasing in the order F₂ > Cl₂ > Br₂ > I₂. numberanalytics.com Fluorine is extremely reactive, often requiring specialized conditions for controlled reactions, while iodine is the least reactive. numberanalytics.commt.com
Aniline, the simplest aromatic amine, and its derivatives are indispensable starting materials and intermediates in chemical synthesis. wikipedia.orgacs.org Their importance stems from the reactivity of the amino group and the aromatic ring. The amino group can be readily converted into a variety of other functional groups, most notably through diazotization reactions, which form diazonium salts. wikipedia.orgchemistrysteps.com These salts are versatile intermediates that can be transformed into hydroxyl, cyano, or halide groups. wikipedia.org
Aniline derivatives are foundational to numerous industries:
Dye Industry : A primary use of aniline is as a precursor to indigo, the iconic blue dye for jeans, and other azo dyes. wikipedia.org
Polymer Industry : A significant portion of aniline production is dedicated to manufacturing methylenedianiline, a key component in the production of polyurethanes. wikipedia.org
Pharmaceuticals : The aniline substructure is present in many pharmaceutical compounds. acs.orgontosight.airesearchgate.net A well-known example is the drug paracetamol (acetaminophen). wikipedia.org
Rubber Production : Aniline derivatives like phenylenediamines and diphenylamine (B1679370) are used as antioxidants in rubber processing. wikipedia.org
Historical Perspective of Halogenated Aniline Synthesis Methodologies
The synthesis of halogenated anilines has evolved significantly over time. Early methods often relied on the direct electrophilic halogenation of aniline. However, this approach presents challenges because the powerful activating effect of the amino group makes the aromatic ring highly susceptible to substitution, often leading to over-halogenation and mixtures of products. nih.govbeilstein-journals.org To achieve better control and regioselectivity, chemists developed strategies such as converting the highly activating amino group into a less activating amide group before halogenation. chemistrysteps.com
Another classical and enduring approach involves the nitration of a substituted aromatic compound, followed by the reduction of the nitro group to an amine. wikipedia.org For instance, 4-chloroaniline (B138754) can be prepared by nitrating chlorobenzene (B131634) and then reducing the resulting nitro compound. wikipedia.org
Aryl diazonium salts, prepared from anilines, also provide a pathway to aryl halides through reactions like the Sandmeyer reaction. wikipedia.orgbritannica.com More contemporary methods have emerged to address the limitations of older techniques. The Ullmann reaction, involving the copper-mediated coupling of aryl halides with amines, has been in use for over a century, though it often requires high temperatures. researchgate.net More recently, palladium-catalyzed methods like the Buchwald-Hartwig amination allow for the formation of aniline derivatives from aryl halides under milder conditions. wikipedia.org Modern research also focuses on developing highly regioselective halogenation protocols, for example, by using N,N-dialkylaniline N-oxides to achieve selective ortho-chlorination or para-bromination. nih.govacs.orgacs.org
Overview of Current Research Trajectories for 2,3-Dichloro-4-fluoroaniline
Current research involving this compound primarily focuses on its application as a key intermediate in the synthesis of complex, high-value molecules. Its specific substitution pattern is leveraged to construct targeted chemical architectures, particularly in the pharmaceutical and agrochemical sectors.
Research findings indicate its use in creating novel bioactive compounds. For example, this compound is a building block for certain reactive dyes. researchgate.net Bis-azo reactive dyes have been synthesized by coupling the tetrazotized form of a related compound, 4,4'-methylene bis-(2,3-dichloro aniline), with various components to produce a range of colors for dyeing fibers like silk, wool, and cotton. researchgate.net
The synthesis of this and similar compounds often starts from more readily available materials. A common strategy involves the halogenation of aniline or nitroaniline derivatives, followed by the reduction of the nitro group to form the target aniline. For instance, a method for producing p-fluoroaniline involves the reduction and dechlorination of 3,5-dichloro-4-fluoronitrobenzene. google.com Similarly, methods have been developed for the co-production of related isomers like 3-chloro-4-fluoroaniline (B193440) from ortho-dichlorobenzene via nitration, fluorination, and reduction steps. google.com These synthetic routes highlight the industrial importance of optimizing the production of specific halogenated aniline isomers for further use.
Table 2: Research Applications of Dichloro-Fluoroaniline Derivatives
| Derivative/Related Compound | Research Area | Specific Application/Finding |
|---|---|---|
| 4,4'-methylene bis-(2,3-dichloro aniline) | Dye Synthesis | Used to create bis-azo reactive dyes for silk, wool, and cotton, yielding shades from yellow to maroon with good fastness properties. researchgate.net |
| 3,5-dichloro-4-fluoronitrobenzene | Precursor Synthesis | Serves as a starting material for producing p-fluoroaniline through catalytic hydrogenation (reduction and dechlorination). google.com |
| 3-chloro-4-fluoronitrobenzene | Intermediate Synthesis | Reduced to produce 3-chloro-4-fluoroaniline, an important industrial intermediate. google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJNROHMXNXQBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631151 | |
| Record name | 2,3-Dichloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-52-2 | |
| Record name | 2,3-Dichloro-4-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-4-fluoroaniline | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00631151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloro-4-fluoroaniline | |
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Synthetic Methodologies and Mechanistic Investigations of 2,3 Dichloro 4 Fluoroaniline
Established Synthetic Pathways to 2,3-Dichloro-4-fluoroaniline and its Precursors
The established synthetic routes to this compound and its immediate precursors are typically multi-step processes that require careful control of reaction conditions to ensure high yields and regioselectivity.
A common and versatile strategy for synthesizing substituted anilines involves the initial preparation of a corresponding nitrobenzene derivative, which is then reduced in a final step. This approach allows for the introduction of various substituents onto the aromatic ring before the formation of the sensitive amine group.
The introduction of halogen atoms onto an aniline (B41778) or nitroaniline backbone is a key step in building the target molecule. Direct halogenation of anilines can be challenging due to the high reactivity of the ring, which is strongly activated by the amino group, often leading to multiple substitutions and side products.
To control the reaction, the amino group is frequently protected, for instance, as an acetanilide. This protection moderates the activating effect of the amine and directs incoming electrophiles. A typical sequence involves the acetylation of an aniline derivative, followed by controlled chlorination and/or bromination steps, and finally, deprotection via hydrolysis to reveal the amine. researchgate.net For example, the synthesis of 2-chloro-4-fluoroaniline can be achieved by protecting 4-fluoroaniline (B128567) as 4-fluoroacetanilide, followed by chlorination. tandfonline.com
The chlorination of bromoanilides is another established method. epo.org By carefully controlling reaction conditions, such as the amount of chlorine gas and the solvent, mono- or dichlorination can be achieved. epo.org These general principles are applied in multi-step syntheses to build complex halogenation patterns on aniline precursors. A process for preparing 2,4-difluoroaniline (B146603), for example, involves the nitration of 1,2,3-trichlorobenzene to give 2,3,4-trichloronitrobenzene, followed by a fluorination reaction and subsequent catalytic hydrogenation of the nitro group. google.com
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in the synthesis of anilines. unimi.it This step is typically the final stage in a multi-step synthesis after the desired halogen substituents are in place on a nitrobenzene precursor. A variety of reducing agents and conditions can be employed, with the choice often depending on the presence of other functional groups in the molecule, particularly other halogens that could be susceptible to reduction. commonorganicchemistry.com
Catalytic hydrogenation is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comwikipedia.org Raney nickel is particularly useful for substrates containing aromatic chlorides, bromides, or iodides, as it tends to reduce the nitro group without causing dehalogenation. commonorganicchemistry.com Metal-based reductions in acidic media, such as with iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂), provide mild and chemoselective alternatives that are often compatible with various functional groups. unimi.itcommonorganicchemistry.com
The table below summarizes common reagents used for the reduction of nitroarenes to anilines.
| Reagent/Catalyst | Conditions | Characteristics |
| H₂ / Pd/C | Catalytic hydrogenation | Often the method of choice, but can cause dehalogenation of aryl halides. commonorganicchemistry.com |
| H₂ / Raney Nickel | Catalytic hydrogenation | Effective for substrates where dehalogenation is a concern. commonorganicchemistry.com |
| Iron (Fe) | Acidic conditions (e.g., Acetic Acid) | A mild method that tolerates other reducible groups; widely used industrially. unimi.itcommonorganicchemistry.com |
| Zinc (Zn) | Acidic conditions (e.g., Acetic Acid) | Provides a mild reduction of nitro groups. commonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | - | Offers a mild reduction in the presence of other reducible groups. commonorganicchemistry.comwikipedia.org |
| Sodium Hydrosulfite | - | A method used for the reduction of nitroaromatics. wikipedia.org |
Beyond the classic nitrobenzene reduction pathway, other synthetic strategies have been developed to produce key precursors or related aniline structures.
2,3-Dichloro-4-hydroxyaniline serves as an important intermediate in the synthesis of various chemical compounds. patsnap.com Patented methods for its preparation often seek to avoid harsh conditions or expensive catalysts. One prominent route involves the reduction of 2,3-dichloro-4-phenylazophenol. patsnap.comgoogle.com
This synthesis can be achieved by dissolving 2,3-dichloro-4-phenylazophenol in an ethanol (B145695) solution and adding a reducing agent, such as sodium borohydride, in portions at a controlled temperature between 0-25°C. patsnap.comgoogle.com The reaction is typically complete within a few hours, and the product can be isolated with a yield of 90% or higher. google.com This method is advantageous as it avoids the use of high-pressure hydrogenation and expensive metal catalysts like Raney nickel. google.com Alternative reducing agents for this transformation include hydrazine hydrate and sodium dithionite ("vat powder") in an aqueous sodium hydroxide solution. google.com
The precursor, 2,3-dichloro-4-phenylazophenol, can be prepared by reacting a diazonium salt, formed from aniline and sodium nitrite (B80452) in hydrochloric acid, with 2,3-dichlorophenol. googleapis.com
The table below outlines example reaction conditions for this synthesis.
| Starting Material | Reducing Agent | Solvent | Temperature | Reaction Time | Yield |
| 2,3-dichloro-4-phenylazophenol | Sodium Borohydride | Ethanol | 0-25 °C | 2-6 hours | >90% google.com |
| 2,3-dichloro-4-phenylazophenol | Hydrazine Hydrate or Vat Powder | Aqueous NaOH | 50-100 °C | 2-12 hours | N/A google.com |
The bromination of a substituted aniline like 2,4-dichloro-3-fluoroaniline is an example of an electrophilic aromatic substitution reaction. The outcome of such a reaction is dictated by the directing effects of the substituents already present on the aromatic ring. The amino group (-NH₂) is a very strong activating group and is an ortho, para-director. The halogen atoms (Cl and F) are deactivating groups but are also ortho, para-directors.
In the case of 2,4-dichloro-3-fluoroaniline, the positions on the ring are substituted as follows: 1-(NH₂), 2-(Cl), 3-(F), and 4-(Cl). The available positions for substitution are C5 and C6. The powerful activating and directing effect of the amino group at C1 would strongly favor substitution at the ortho position (C6) and the para position (C4). Since the C4 position is already blocked by a chlorine atom, electrophilic attack would be predominantly directed to the C6 position. Therefore, the bromination of 2,4-dichloro-3-fluoroaniline would be expected to yield 6-bromo-2,4-dichloro-3-fluoroaniline. This specific transformation highlights the principles of regioselectivity in the synthesis of polyhalogenated anilines.
Alternative Synthetic Routes
Mechanistic Studies of this compound Synthesis
Detailed mechanistic studies specifically for the synthesis of this compound are not extensively documented in publicly available literature. However, insights can be drawn from studies of analogous halogenated aromatic compounds. The primary route to this compound typically involves the reduction of a corresponding nitroaromatic precursor, 2,3-dichloro-4-fluoronitrobenzene.
While specific kinetic data for the synthesis of this compound is scarce, the kinetics of similar reactions, such as the chlorination of 1-chloro-4-nitrobenzene to produce 1,2-dichloro-4-nitrobenzene, have been studied. In such electrophilic aromatic substitution reactions, the reaction is often found to be first order with respect to both the aromatic substrate and the chlorinating agent. The rate-determining step is typically the formation of the sigma complex (or arenium ion), where the aromatic ring is attacked by the electrophile.
For the reduction of the nitro group to an amine, which is the final step in the synthesis of this compound, the reaction kinetics are highly dependent on the catalyst and reaction conditions used. In catalytic hydrogenation, the rate can be influenced by factors such as hydrogen pressure, temperature, catalyst loading, and the nature of the solvent. The rate-determining step can be the adsorption of the nitro compound onto the catalyst surface, the surface reaction between the adsorbed nitro compound and adsorbed hydrogen, or the desorption of the aniline product.
The reduction of a nitro group to an amine is a stepwise process that involves several intermediates. While not specifically isolated for this compound, the generally accepted mechanism for the reduction of nitroaromatics proceeds through the following intermediates:
Nitrosobenzene: The initial reduction of the nitro group forms a nitroso intermediate (2,3-dichloro-4-fluoronitrosobenzene).
Hydroxylamine: Further reduction of the nitroso group yields a hydroxylamine derivative (2,3-dichloro-4-fluorophenylhydroxylamine).
Aniline: The final step is the reduction of the hydroxylamine to the corresponding aniline (this compound).
The identification and characterization of these intermediates are often challenging due to their high reactivity and short lifetimes under typical reaction conditions. Spectroscopic techniques such as NMR and mass spectrometry, often coupled with in-situ reaction monitoring, can be employed for their detection.
Advances in Catalytic Approaches for this compound Synthesis
Recent advances in catalysis have focused on developing more efficient, selective, and sustainable methods for the synthesis of halogenated anilines.
Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of aromatic compounds, offering a mild and efficient alternative to traditional methods. While direct C-H functionalization to introduce the chloro and fluoro groups onto an aniline precursor is challenging, photoredox catalysis can be applied in various ways. For instance, it can be used to generate radical intermediates that can then participate in C-H functionalization reactions. This approach could potentially be used to introduce substituents onto a pre-functionalized aniline ring. However, specific applications of photoredox catalysis for the direct synthesis of this compound are not yet widely reported.
The catalytic hydrogenation of the precursor 2,3-dichloro-4-fluoronitrobenzene is a crucial step. The choice of catalyst is critical to achieve high yield and selectivity, and to prevent undesired side reactions such as dehalogenation.
Noble metal catalysts, particularly platinum and palladium supported on carbon (Pt/C and Pd/C), are commonly used for the reduction of nitro groups. google.com The efficiency of these catalysts can be enhanced by modifying the support or by using bimetallic formulations. For instance, zirconium/zeolite supported platinum catalysts have shown superior performance in the selective hydrogenation of p-chloronitrobenzene, which can be attributed to the synergistic effect between the components and the modulation of the electronic structure of the catalyst. rsc.org
A significant challenge in the hydrogenation of halogenated nitroaromatics is the competing hydrodehalogenation reaction. To address this, specific inhibitors or reaction conditions can be employed. One approach involves the addition of an acid, such as hydrochloric acid, to the reaction medium, which has been shown to inhibit dehalogenation during the hydrogenation of fluorinated and chlorinated benzenoid nitro compounds. google.com
The following table summarizes various catalytic systems used for the hydrogenation of halonitrobenzenes.
| Catalyst System | Substrate | Key Findings |
| Pt/ZrO2/ZSM-5 | p-Chloronitrobenzene | High activity and selectivity due to synergistic effects and modulated electronic structure. rsc.org |
| Iron modified Pt/C | 2,6-dichloro-4-nitrophenol | Addition of acid (e.g., HCl) inhibits dehalogenation. google.com |
| Pd/C | 3,5-dichloro-4-fluoronitrobenzene | Effective for reduction and dechlorination to p-fluoroaniline under hydrogen pressure. google.com |
Purification Strategies and Stability Enhancement
The purification of this compound is essential to meet the high-purity requirements for its use in subsequent applications. Common purification techniques for anilines include:
Distillation: Vacuum distillation is often employed to purify anilines, as it allows for distillation at lower temperatures, preventing thermal decomposition. quora.com
Crystallization: Recrystallization from a suitable solvent or solvent mixture is a highly effective method for removing impurities and obtaining a crystalline product.
Extraction: Liquid-liquid extraction can be used to separate the aniline from byproducts and unreacted starting materials. google.com
Dichloroanilines can be sensitive to prolonged exposure to heat, light, and air, which can lead to degradation and the formation of colored impurities. nih.govchemicalbook.com To enhance stability, storage in a cool, dark, and inert atmosphere is recommended. The addition of antioxidants, such as sodium thiosulfate, during workup and storage can also help to prevent oxidative degradation. google.com
Advanced Reactivity and Derivatization of 2,3 Dichloro 4 Fluoroaniline
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. In the case of 2,3-dichloro-4-fluoroaniline, the outcome of such reactions is dictated by the directing effects of the existing substituents.
The regioselectivity of electrophilic aromatic substitution on the this compound ring is a result of the combined influence of the activating amino group and the deactivating halogen substituents. The amino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the halogen atoms (chlorine and fluorine) are deactivating groups due to their inductive electron-withdrawing effects, yet they are also considered ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. youtube.comchemistrytalk.orgvanderbilt.edu
In this compound, the positions ortho and para to the strongly activating amino group are positions 5 and the already substituted position 1, respectively. The positions ortho and para to the halogen substituents are varied. The directing effects of all substituents must be considered to predict the most likely site of electrophilic attack. The powerful activating effect of the amino group typically dominates, directing incoming electrophiles to the positions ortho and para to it. Given that the para position is blocked, the primary site for electrophilic attack is the C5 position, which is ortho to the amine. Steric hindrance from the adjacent chlorine atom at C3 might also influence the reaction rate and selectivity.
| Substituent | Effect on Reactivity | Directing Effect | Positions Directed To |
|---|---|---|---|
| -NH2 | Activating | ortho, para | C5 |
| -Cl (at C2) | Deactivating | ortho, para | C1, C3, C5 |
| -Cl (at C3) | Deactivating | ortho, para | C2, C4, C6 |
| -F (at C4) | Deactivating | ortho, para | C3, C5 |
The nitration of anilines is a well-studied electrophilic aromatic substitution reaction. youtube.comresearchgate.net However, direct nitration of aniline (B41778) and its derivatives can be complicated by the oxidation of the amino group and the formation of the anilinium ion in the strongly acidic conditions, which is a meta-director. To circumvent these issues, the amino group is often protected by acetylation prior to nitration. youtube.com
The mechanism involves the generation of the nitronium ion (NO₂⁺) from the reaction of nitric and sulfuric acids. This powerful electrophile is then attacked by the electron-rich aromatic ring of the protected aniline derivative. A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed. The loss of a proton from the carbon bearing the nitro group restores the aromaticity of the ring, yielding the final product. The regioselectivity is determined by the relative stability of the possible carbocation intermediates.
Nucleophilic Substitution Reactions
Aromatic rings, particularly those with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). nih.govnih.gov In this compound, the halogen atoms can potentially be displaced by strong nucleophiles. The rate of SNAr reactions is generally enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group.
While the amino group is electron-donating, the cumulative electron-withdrawing inductive effect of the three halogen atoms can render the ring susceptible to nucleophilic attack, especially at the carbon atoms bearing a halogen. The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the opposite of their reactivity in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial attack of the nucleophile, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic.
Specific studies on the nucleophilic substitution reactions of this compound are limited in the available literature. However, related polychlorinated and polyfluorinated anilines are known to undergo such reactions. For instance, the fluorine atom at the C4 position would be the most likely site for nucleophilic attack due to its higher electronegativity and the para relationship to the C1 position which could potentially stabilize a negative charge in the intermediate Meisenheimer complex through resonance with the amino group. Common nucleophiles used in such reactions include alkoxides, amines, and thiols.
Coupling Reactions and Complex Molecule Synthesis
This compound serves as a valuable precursor for the synthesis of more complex molecules through various coupling reactions, which are fundamental in the construction of C-C and C-N bonds.
The primary amino group of this compound can be readily converted into a diazonium salt through treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). wikipedia.orgnih.govresearchgate.netyoutube.com This diazotization reaction yields the corresponding 2,3-dichloro-4-fluorobenzenediazonium salt.
Diazonium salts are versatile intermediates that can participate in diazo coupling reactions, a type of electrophilic aromatic substitution where the diazonium cation acts as the electrophile. organic-chemistry.org These reactions are widely used in the synthesis of azo dyes, which are characterized by the presence of an azo group (-N=N-). The diazonium salt of this compound can be coupled with various electron-rich aromatic compounds, such as phenols, naphthols, and other anilines, to produce a wide range of azo dyes with different colors. The coupling reaction typically occurs at the para position of the coupling component, unless this position is blocked, in which case ortho coupling is observed. The pH of the reaction medium is a critical factor, with phenols coupling under mildly alkaline conditions and anilines under mildly acidic conditions.
| Step | Reaction | Typical Reagents |
|---|---|---|
| 1. Diazotization | Ar-NH2 → Ar-N2+Cl- | NaNO2, HCl, 0-5 °C |
| 2. Coupling | Ar-N2+Cl- + Coupling Agent → Ar-N=N-Coupling Agent | Phenols, Anilines, Naphthols |
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. semanticscholar.orgharvard.edunih.govorganic-chemistry.orgresearchgate.net The chlorine atoms on the this compound ring can potentially serve as leaving groups in a Suzuki coupling reaction, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.
The reactivity of aryl chlorides in Suzuki couplings is generally lower than that of aryl bromides or iodides, often requiring more specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), and stronger bases. The relative reactivity of the two chlorine atoms at the C2 and C3 positions could potentially be differentiated based on their electronic and steric environments. For instance, the chlorine at C2 is flanked by another chlorine and the amino group, which could influence its reactivity differently than the chlorine at C3.
While specific examples of Suzuki coupling reactions involving this compound are not detailed in the provided search results, the general methodology for the Suzuki coupling of dichloroarenes can be applied. researchgate.net Such reactions would typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent (e.g., toluene, dioxane, or DMF), in reaction with a boronic acid or ester. This would lead to the synthesis of complex biaryl structures derived from this compound.
| Component | Role | Examples |
|---|---|---|
| Organohalide | Electrophile | This compound |
| Organoboron Reagent | Nucleophile | Arylboronic acids, Alkylboronic acids |
| Palladium Catalyst | Catalyzes the C-C bond formation | Pd(PPh3)4, PdCl2(dppf) |
| Base | Activates the organoboron reagent | K2CO3, Cs2CO3, K3PO4 |
Sulfonylation Reactions
The sulfonylation of this compound involves the reaction of its primary amino group with a sulfonyl-containing reagent, typically a sulfonyl chloride, to form a sulfonamide. This reaction is a standard method for protecting the amino group or for introducing a sulfonyl moiety to impart specific chemical properties. The general reaction proceeds via nucleophilic attack of the aniline's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is commonly added to neutralize the HCl byproduct and drive the reaction to completion. researchgate.net
Two common sulfonylating agents are p-toluenesulfonyl chloride (tosyl chloride) and methanesulfonyl chloride (mesyl chloride). The reaction of this compound with tosyl chloride would yield N-(2,3-dichloro-4-fluorophenyl)-4-methylbenzenesulfonamide. Similarly, its reaction with methanesulfonyl chloride would produce N-(2,3-dichloro-4-fluorophenyl)methanesulfonamide. The reactivity of the aniline is influenced by the electron-withdrawing effects of the halogen substituents on the aromatic ring, which decrease the nucleophilicity of the amino group. However, under appropriate conditions, the reaction proceeds efficiently.
Table 1: Representative Sulfonylation Reactions
| Reactant | Reagent | Base | Product |
|---|---|---|---|
| This compound | p-Toluenesulfonyl chloride | Pyridine or Triethylamine | N-(2,3-dichloro-4-fluorophenyl)-4-methylbenzenesulfonamide |
| This compound | Methanesulfonyl chloride | Pyridine or Triethylamine | N-(2,3-dichloro-4-fluorophenyl)methanesulfonamide |
Oxidative Transformations of the Amino Group
The amino group of this compound can undergo oxidative transformations to yield various nitrogen-containing functional groups, most notably the nitroso group (-N=O). The selective oxidation of anilines to nitroso compounds is a key transformation in organic synthesis. mdpi.com This is often achieved using specific oxidizing agents that can convert the primary amine to the nitroso derivative without leading to over-oxidation to the nitro (-NO2) group or forming dimeric azo or azoxy compounds. nih.govresearchgate.net
Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a catalyst. mdpi.comresearchgate.net For instance, the oxidation of substituted anilines with m-CPBA in a solvent like 1,2-dichloroethane (B1671644) can produce the corresponding nitrosoarenes. mdpi.com Catalytic systems employing hydrogen peroxide with molybdenum or selenium compounds have also been shown to be effective for the selective oxidation of anilines to nitrosobenzenes. nih.govscielo.brresearchgate.net The reaction of this compound under these controlled conditions is expected to yield 1,2-dichloro-4-fluoro-3-nitrosobenzene. The stability of this nitroso intermediate can be influenced by the steric and electronic effects of the substituents on the phenyl ring.
Table 2: Oxidative Transformation of the Amino Group
| Reactant | Oxidizing System | Product |
|---|---|---|
| This compound | m-CPBA in 1,2-dichloroethane | 1,2-Dichloro-4-fluoro-3-nitrosobenzene |
| This compound | H₂O₂ / Molybdenum or Selenium catalyst | 1,2-Dichloro-4-fluoro-3-nitrosobenzene |
Reduction Reactions of Nitroso Intermediates
The nitroso group of an intermediate, such as 1,2-dichloro-4-fluoro-3-nitrosobenzene, can be readily reduced back to the primary amino group. This transformation is the reverse of the oxidation process described previously and is a fundamental reaction in organic chemistry.
A widely used and highly efficient method for the reduction of nitrosoarenes to anilines is catalytic hydrogenation. rsc.org This process typically involves treating the nitroso compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. google.comguidechem.com The reaction is generally carried out in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) under mild temperature and pressure conditions. The catalytic hydrogenation of 1,2-dichloro-4-fluoro-3-nitrosobenzene would selectively reduce the nitroso group to yield the parent amine, this compound, without affecting the halogen substituents on the aromatic ring.
Table 3: Reduction of Nitroso Intermediate
| Reactant | Reducing System | Product |
|---|---|---|
| 1,2-Dichloro-4-fluoro-3-nitrosobenzene | H₂ / Pd/C catalyst | This compound |
| 1,2-Dichloro-4-fluoro-3-nitrosobenzene | H₂ / Pt/C catalyst | This compound |
Derivatization for Heterocyclic Compound Synthesis
This compound is a valuable precursor for the synthesis of substituted heterocyclic compounds, particularly fused ring systems like quinolines. Classic named reactions such as the Skraup synthesis and the Combes synthesis utilize anilines as key starting materials to construct the quinoline (B57606) core. iipseries.orgnih.govpharmaguideline.com
In the Skraup synthesis , an aniline is heated with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). wikipedia.orgorgsyn.org The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by acid-catalyzed cyclization and oxidation to form the quinoline. Applying this method to this compound would be expected to produce 7,8-dichloro-6-fluoroquinoline.
The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgwikipedia.orgcambridge.org For example, reacting this compound with acetylacetone (B45752) (a β-diketone) in the presence of a strong acid like sulfuric acid would lead to the formation of a substituted quinoline, specifically 7,8-dichloro-6-fluoro-2,4-dimethylquinoline. The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on the aniline ring. wikipedia.org
While benzimidazole (B57391) synthesis typically requires an o-phenylenediamine, this compound can be incorporated into benzimidazole structures through multi-step synthetic routes, for instance, by first forming an N-aryl-1,2-diaminobenzene intermediate which can then undergo cyclization with an aldehyde or carboxylic acid. semanticscholar.orgnih.govscispace.com
Table 4: Derivatization for Heterocyclic Synthesis
| Synthesis Name | Reactants | Key Reagents | Expected Product |
|---|---|---|---|
| Skraup Synthesis | This compound, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | 7,8-Dichloro-6-fluoroquinoline |
| Combes Synthesis | This compound, Acetylacetone | H₂SO₄ (or other strong acid) | 7,8-Dichloro-6-fluoro-2,4-dimethylquinoline |
Computational Chemistry and Spectroscopic Analysis of 2,3 Dichloro 4 Fluoroaniline
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation and characterization of 2,3-Dichloro-4-fluoroaniline. These methods provide detailed information on the compound's electronic structure, vibrational modes, and molecular geometry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F.
¹H NMR: The proton NMR spectrum is expected to provide key information about the aromatic protons and the amine group. The aromatic region would feature two signals corresponding to the protons at the C5 and C6 positions. Due to spin-spin coupling, the C6-H, being adjacent to the C5-H, would appear as a doublet. The C5-H signal would be split into a doublet of doublets due to coupling with both the C6-H and the ¹⁹F nucleus at C4. The amine (NH₂) protons typically appear as a broad singlet, though its chemical shift can be variable depending on the solvent and concentration.
¹³C NMR: A proton-decoupled ¹³C NMR spectrum of this compound would display six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts of these carbons are influenced by the attached substituents. The carbon atom bonded to the fluorine (C4) would exhibit a large coupling constant (¹JCF), resulting in a doublet. The carbons adjacent to the fluorine (C3 and C5) would show smaller ²JCF coupling. Similarly, the carbons bearing chlorine (C2, C3) and the amino group (C1) will have their chemical shifts influenced by the electronegativity and resonance effects of these groups.
¹⁹F NMR: As a monoisotopic nucleus with a spin of 1/2 and high receptivity, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. wikipedia.orghuji.ac.il The spectrum for this compound would show a single resonance for the fluorine atom at the C4 position. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. slideshare.netnih.gov This resonance would be split into a multiplet due to coupling with the adjacent aromatic protons, primarily the proton at C5. The large chemical shift dispersion in ¹⁹F NMR makes it particularly useful for detecting subtle changes in the molecular structure. wikipedia.orgshu.ac.uk
Table 1: Predicted NMR Spectral Data for this compound This table presents expected data based on spectroscopic principles and analysis of analogous compounds.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 6.5 - 7.0 | Doublet of Doublets | ³JHH, ⁴JHF | C5-H |
| ¹H | 7.0 - 7.5 | Doublet | ³JHH | C6-H |
| ¹H | 3.5 - 4.5 | Broad Singlet | - | -NH₂ |
| ¹³C | 140 - 150 | Singlet | - | C1-NH₂ |
| ¹³C | 115 - 125 | Singlet | - | C2-Cl |
| ¹³C | 110 - 120 | Doublet | ²JCF | C3-Cl |
| ¹³C | 150 - 160 | Doublet | ¹JCF | C4-F |
| ¹³C | 115 - 125 | Doublet | ²JCF | C5 |
| ¹³C | 125 - 135 | Singlet | - | C6 |
| ¹⁹F | -110 to -130 | Multiplet | ⁴JFH | C4-F |
FT-IR spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its specific functional groups. researchgate.netresearchgate.net
Key vibrational modes include the symmetric and asymmetric stretching of the N-H bonds in the amino group, typically observed in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The spectrum is also defined by the vibrations of the carbon-halogen bonds. The C-F stretching vibration gives rise to a strong, characteristic band, typically in the 1200-1300 cm⁻¹ region. The C-Cl stretching vibrations are found at lower wavenumbers, generally in the 600-800 cm⁻¹ range. researchgate.net Aromatic C=C ring stretching vibrations produce a series of bands in the 1400-1650 cm⁻¹ region.
FT-Raman spectroscopy is a complementary vibrational technique to FT-IR. While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. In many cases, vibrations that are weak in FT-IR are strong in FT-Raman, and vice versa. For this compound, the aromatic ring C=C stretching vibrations are typically strong and well-defined in the Raman spectrum. The symmetric N-H stretching vibration may also be more prominent. The C-Cl and C-F stretching vibrations are also observable in the FT-Raman spectrum, providing complementary data to the FT-IR analysis. nih.gov
Table 2: Principal Vibrational Modes for this compound Assignments and wavenumber ranges are based on data from analogous substituted anilines and aromatic compounds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical FT-IR Intensity | Typical FT-Raman Intensity |
|---|---|---|---|
| N-H Asymmetric Stretch | 3400 - 3500 | Medium-Strong | Medium |
| N-H Symmetric Stretch | 3300 - 3400 | Medium-Strong | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aromatic C=C Ring Stretch | 1400 - 1650 | Medium-Strong | Strong |
| N-H Scissoring/Bending | 1580 - 1650 | Strong | Weak |
| C-N Stretch | 1250 - 1350 | Strong | Medium |
| C-F Stretch | 1200 - 1300 | Strong | Medium |
| C-Cl Stretch | 600 - 800 | Strong | Strong |
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of a molecule by several orders of magnitude when it is adsorbed onto or very near a nanostructured metal surface, such as gold or silver colloids. scirp.orgsemanticscholar.org For this compound, SERS analysis would involve its interaction with the metal nanoparticles. The enhancement is believed to arise from both electromagnetic and chemical mechanisms. researchgate.net The chemical enhancement mechanism is particularly relevant for anilines, where charge-transfer interactions can occur between the amino group's lone pair of electrons and the metal surface. scirp.org The presence of electron-withdrawing halogen substituents influences this interaction and, consequently, the SERS spectrum. scirp.org Specific vibrational modes, particularly those of the amino group and the aromatic ring, are often selectively enhanced, providing insights into the molecule's orientation and binding mechanism on the nanoparticle surface.
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
For this compound (C₆H₄Cl₂FN), the molecular weight is approximately 179.0 g/mol . A key feature in the mass spectrum would be the molecular ion (M⁺˙) peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl:~75.8%, ³⁷Cl:~24.2%), the spectrum will exhibit a characteristic pattern for a molecule containing two chlorine atoms. This will result in three peaks: a molecular ion peak (M⁺˙) at m/z 179 (containing two ³⁵Cl atoms), a larger peak at m/z 181 (M+2, containing one ³⁵Cl and one ³⁷Cl), and a smaller peak at m/z 183 (M+4, containing two ³⁷Cl atoms), with an approximate intensity ratio of 9:6:1.
Electron impact ionization would cause the energetically unstable molecular ion to fragment. Common fragmentation pathways for aromatic amines include the loss of radicals or neutral molecules. libretexts.orgmiamioh.edu Predicted fragmentation patterns include the loss of a chlorine atom to form an ion at m/z 144, or the cleavage of the C-N bond. Subsequent fragmentation could involve the loss of HCN from the aromatic ring, a characteristic fragmentation for anilines.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Notes |
|---|---|---|
| 179, 181, 183 | [C₆H₄³⁵Cl₂FN]⁺˙, [C₆H₄³⁵Cl³⁷ClFN]⁺˙, [C₆H₄³⁷Cl₂FN]⁺˙ | Molecular ion cluster. The base peak is often the molecular ion for aromatic compounds. |
| 144, 146 | [C₆H₄³⁵ClFN]⁺, [C₆H₄³⁷ClFN]⁺ | Loss of a chlorine radical (·Cl) from the molecular ion. |
| 117, 119 | [C₅H₂³⁵ClFN]⁺, [C₅H₂³⁷ClFN]⁺ | Loss of HCN from the [M-Cl]⁺ fragment. |
| 109 | [C₆H₄FN]⁺ | Loss of two chlorine radicals (not a single step). |
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. nih.govyoutube.com To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with an X-ray beam. The resulting diffraction pattern is then used to calculate the electron density map and, from that, the precise positions of each atom in the crystal lattice. youtube.com
This technique would determine key structural parameters such as:
Bond Lengths and Angles: Precise measurements of all intramolecular bond lengths (C-C, C-H, C-N, C-Cl, C-F) and angles, confirming the molecular geometry.
Molecular Conformation: The planarity of the benzene ring and the orientation of the amino group and halogen substituents relative to the ring.
Crystal Packing: How individual molecules of this compound arrange themselves in the unit cell.
Intermolecular Interactions: The presence and geometry of non-covalent interactions, such as hydrogen bonding between the amino group of one molecule and the fluorine or chlorine atoms of a neighboring molecule, which stabilize the crystal structure. nih.gov
The analysis would also identify the crystal system (e.g., monoclinic, orthorhombic) and space group, providing a complete picture of the solid-state architecture. researchgate.net
Chromatographic Purity and Identification
Chromatographic techniques are essential for assessing the purity of this compound and for its identification within complex mixtures. These methods separate components based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative and quantitative analysis.
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and determining the purity of this compound. The separation is based on the compound's affinity for the stationary phase versus the mobile phase.
Research Findings: For aromatic amines, the stationary phase is typically polar, such as silica gel, while the mobile phase is a less polar organic solvent or a mixture of solvents. The chromatographic behavior of halogenated anilines is influenced by the nature and position of the halogen substituents on the aromatic ring jcsp.org.pk. The polarity of the molecule, and thus its interaction with the stationary phase, determines its Retention factor (Rƒ), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front.
Visualization of the separated spots on a TLC plate is commonly achieved using a UV lamp (254 nm), as the aromatic ring of this compound allows it to quench fluorescence, appearing as a dark spot on a fluorescent background (e.g., silica gel F₂₅₄) epfl.ch. Chemical visualization agents can also be used; for instance, reagents that react with primary aromatic amines to produce colored compounds.
Table 1: Typical TLC Conditions for Analysis of Halogenated Anilines
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass plates mdpi.com |
| Mobile Phase (Eluent) | A mixture of nonpolar and polar solvents, e.g., Toluene:Methanol (95:5 v/v) or Hexane:Ethyl Acetate (B1210297) in various ratios jcsp.org.pk |
| Application | Sample dissolved in a volatile solvent (e.g., dichloromethane, ethyl acetate) and applied as a small spot on the baseline. |
| Development | In a closed chamber saturated with the mobile phase vapors. |
| Visualization | 1. UV light at 254 nm (quenching) epfl.ch 2. Staining with amine-specific reagents (e.g., ninhydrin, though less sensitive for aromatic amines; or other specific chromogenic agents). | | Identification | Comparison of the Rƒ value of the sample spot with that of a known standard run on the same plate. |
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides higher resolution, greater sensitivity, and more precise quantification than TLC. It is widely used for purity assessment and the determination of trace impurities in chemical substances.
Research Findings: For compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode of analysis. In this technique, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol sielc.com.
A specific HPLC method has been developed for monitoring exposure to the closely related isomer, 3-chloro-4-fluoroaniline (B193440) (CFA), by detecting its urinary metabolite. This method utilizes HPLC with electrochemical detection, which provides high sensitivity researchgate.net. While the detection method is specific to that application, the chromatographic conditions can be adapted for the analysis of this compound itself. The separation of chloroaniline isomers can be challenging, and the elution order is highly dependent on the mobile phase composition and stationary phase chemistry researchgate.net. Fluorinated stationary phases can also offer alternative selectivity for halogenated compounds chromatographyonline.com.
The following table outlines a representative set of HPLC conditions, based on methods developed for isomeric and analogous compounds, that would be suitable for the analysis of this compound.
Table 2: Representative HPLC Method Parameters for Chloro-fluoroaniline Analysis
| Parameter | Description |
|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | C18 (Octadecylsilyl) bonded silica, e.g., 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with a mixture of: A: Water or aqueous buffer (e.g., phosphate or acetate buffer) B: Acetonitrile or Methanol sielc.comresearchgate.net | | Flow Rate | 1.0 mL/min | | Detection | UV-Vis Detector, typically monitoring in the range of 240-260 nm | | Column Temperature | Ambient or controlled (e.g., 30-40 °C) | | Injection Volume | 10-20 µL | | Identification | Based on the retention time of the analyte peak compared to a pure reference standard. | | Quantification | Based on the peak area, using an external or internal standard calibration method. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds like this compound, allowing for the separation of trace impurities and providing definitive structural information based on the mass-to-charge ratio of the compound and its fragments.
Research Findings: In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation occurs as the analyte is transported through the column by a carrier gas (mobile phase). The column contains a stationary phase, which is typically a high-boiling-point liquid coated on an inert solid support. For halogenated anilines, a nonpolar or medium-polarity capillary column is generally used.
The mass spectrometer serves as the detector. As components elute from the GC column, they enter the ion source of the MS, where they are typically ionized by Electron Ionization (EI). The resulting ions—the molecular ion and various fragment ions—are separated by a mass analyzer according to their mass-to-charge (m/z) ratio. The resulting mass spectrum is a unique fingerprint of the molecule. The fragmentation pattern for this compound would be characterized by the presence of a molecular ion peak and fragment ions resulting from the loss of chlorine and other moieties. A key feature would be the isotopic pattern from the two chlorine atoms (³⁵Cl and ³⁷Cl), which would result in a characteristic M, M+2, and M+4 peak cluster in an approximate 9:6:1 ratio.
Table 3: Predicted GC-MS Parameters and Fragmentation Data for this compound
| Parameter | Description |
|---|---|
| GC Column | Capillary column, e.g., 30 m x 0.25 mm ID, with a phenyl-polysiloxane stationary phase (e.g., 5% phenyl). |
| Carrier Gas | Helium or Hydrogen, at a constant flow rate (e.g., 1-2 mL/min). |
| Injection | Split/splitless injector, with an inlet temperature of ~250 °C. |
| Oven Program | Temperature programming, e.g., initial temperature of 80 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C. |
| MS Ionization | Electron Ionization (EI) at 70 eV. |
| MS Detection | Full scan mode (e.g., m/z 40-400) for identification. |
| Expected Molecular Ion (M⁺) | m/z 180 (for ³⁵Cl₂), 182 (for ³⁵Cl³⁷Cl), 184 (for ³⁷Cl₂). |
| Predicted Key Fragments | Loss of a chlorine atom (-Cl), loss of hydrogen chloride (-HCl), and other fragments characteristic of aromatic amine cleavage. |
Biological and Biochemical Research Applications of 2,3 Dichloro 4 Fluoroaniline
Environmental and Degradation Studies of 2,3 Dichloro 4 Fluoroaniline
Environmental Fate and Persistence
Halogenated anilines, including dichlorinated and fluorinated variants, are recognized as persistent environmental contaminants due to their chemical stability. nih.govnih.govekb.eg Dichloroaniline (DCA) isomers are frequently released into the environment from their use as intermediates in the manufacturing of herbicides, dyes, pigments, and pharmaceuticals. nih.govbiorxiv.org Their stability and toxicity pose a significant challenge to aquatic and soil ecosystems. nih.govbiorxiv.org Compounds like 3,4-dichloroaniline (B118046) (3,4-DCA) show very slow degradation rates in groundwater sediments, with half-lives potentially reaching 1000 days, and are prone to bioaccumulation. nih.gov The strong carbon-halogen bonds make these compounds recalcitrant, though their persistence can be mitigated by microbial activity. nih.gov Although specific fate and persistence data for 2,3-dichloro-4-fluoroaniline are not detailed in the provided search results, the behavior of structurally similar compounds like 2,3-dichloroaniline (B127971) (2,3-DCA) suggests it is likely to be a persistent groundwater contaminant. biorxiv.orgchemrxiv.org Bioremediation is considered a viable approach for such contaminants. chemrxiv.org
Biodegradation Pathways and Microbial Transformation
Despite their persistence, various microorganisms have evolved pathways to degrade halogenated anilines under both aerobic and anaerobic conditions. nih.gov The initial and most challenging step in the biodegradation of these compounds is typically the removal of halogen atoms (dehalogenation). nih.gov Microbial transformation can proceed through different mechanisms depending on the availability of oxygen and the specific enzymatic capabilities of the microorganisms.
Under aerobic conditions, the degradation of halogenated anilines is primarily initiated by oxygenase enzymes, which incorporate oxygen atoms into the aromatic ring. nih.gov This initial step destabilizes the ring and facilitates subsequent degradation. Studies on 2,3-DCA have confirmed that its aerobic biodegradation proceeds via a dioxygenation reaction. chemrxiv.org
The primary aerobic mechanism involves the simultaneous or sequential hydroxylation of the aromatic ring and removal of a halogen atom. nih.govnih.gov This is often catalyzed by dioxygenase or monooxygenase enzymes. nih.govplos.org For instance, the degradation of 3,4-DCA by Pseudomonas fluorescens 26-K involves an initial dehalogenation and hydroxylation to form 3-chloro-4-hydroxyaniline. nih.govresearchgate.net Similarly, the degradation of 2-chloro-4-nitroaniline (B86195) by a Rhodococcus species is initiated by oxidative hydroxylation. plos.org This enzymatic action replaces a halogen or hydrogen atom with a hydroxyl group, typically forming a catecholic or substituted catechol intermediate, which is a prerequisite for ring cleavage. nih.gov
Following the formation of a catecholic intermediate, the aromatic ring is cleaved by ring-cleaving dioxygenases. nih.govnih.gov These enzymes are a critical component of aerobic degradation pathways for aromatic compounds. nih.gov There are two main classes of these enzymes based on the cleavage position:
Intradiol dioxygenases cleave the ring between the two hydroxyl groups (ortho-cleavage). nih.gov The degradation of 3,4-difluoroaniline (B56902) by P. fluorescens 26-K was found to involve a catechol 1,2-dioxygenase, indicating an ortho-cleavage pathway. nih.govresearchgate.net
Extradiol dioxygenases cleave the ring adjacent to one of the hydroxyl groups (meta-cleavage). nih.govebi.ac.uk This pathway was observed in the degradation of 3,4-DCA by the same P. fluorescens strain, which utilized a catechol 2,3-dioxygenase. nih.govresearchgate.net
Extradiol dioxygenases are generally considered more versatile than their intradiol counterparts, acting on a wider variety of substrates. nih.gov The choice of cleavage pathway is dependent on the specific enzymes possessed by the microbial strain.
In anoxic environments such as contaminated groundwater, the primary degradation mechanism for chlorinated anilines is reductive dechlorination. nih.govnih.gov This process, also known as organohalide respiration, involves the removal of chlorine atoms and their replacement with hydrogen atoms, using the chlorinated compound as an electron acceptor. nih.gov
Studies using an anaerobic enrichment culture have demonstrated the complete and stoichiometric dechlorination of 2,3-DCA to aniline (B41778). nih.govbiorxiv.org The established pathway proceeds through the transient formation of 2-chloroaniline (B154045) as the primary intermediate, with a minor amount of 3-chloroaniline (B41212) also observed. nih.govbiorxiv.orgresearchgate.net This biotransformation is carried out by specific bacteria capable of organohalide respiration. nih.gov
| Parameter | Value |
|---|---|
| Maximum Specific Growth Rate (μmax) | 0.18 ± 0.03 day–1 |
| Half-Saturation Constant (Ks) | 45 ± 16 mg/L |
| Growth Yield on 2,3-DCA | 1.2 ± 0.1 × 108 16S rRNA gene copies/μmol chloride |
| Growth Yield on 2-Chloroaniline | 1.3 ± 0.1 × 108 16S rRNA gene copies/μmol chloride |
| First-Order Decay Constant | 0.017 ± 0.001 day–1 |
Specific microbial strains and genera have been identified for their ability to degrade halogenated anilines. The bacterium Dehalobacter has been identified as the key organism responsible for the anaerobic reductive dechlorination of 2,3-DCA to aniline. nih.govbiorxiv.org
While specific strains degrading this compound were not identified in the provided results, studies on analogous compounds have implicated several bacterial genera in aerobic degradation:
Pseudomonas fluorescens : Strain 26-K has been shown to aerobically degrade 3,4-dichloroaniline and 3,4-difluoroaniline. nih.govresearchgate.net Other strains of P. fluorescens are also known to be effective degraders of aniline and chloroaniline. tci-thaijo.org
Rhizobium sp. : Strain JF-3, isolated from a sequencing batch reactor, is capable of using 3-fluoroaniline (B1664137) as its sole source of carbon and energy. nih.gov This strain metabolizes the compound via a monooxygenase and a subsequent ortho-cleavage pathway. nih.gov
Other identified genera capable of degrading various fluoroanilines and chloroanilines include Acinetobacter, Stenotrophomonas, Bacillus, Novosphingobium, and Bradyrhizobium. nih.govekb.egnih.govmdpi.com
| Microorganism | Compound(s) Degraded | Condition | Reference |
|---|---|---|---|
| Dehalobacter sp. | 2,3-Dichloroaniline | Anaerobic | nih.govbiorxiv.org |
| Pseudomonas fluorescens 26-K | 3,4-Dichloroaniline, 3,4-Difluoroaniline | Aerobic | nih.govresearchgate.net |
| Rhizobium sp. JF-3 | 3-Fluoroaniline, 4-Fluoroaniline (B128567) | Aerobic | nih.gov |
| Acinetobacter soli GFJ2 | 3,4-Dichloroaniline, 4-Chloroaniline (B138754) | Aerobic | mdpi.com |
| Bacillus megaterium IMT21 | 2,3-Dichloroaniline, 2,4-Dichloroaniline | Aerobic | nih.gov |
Metabolite Identification in Degradation Processes
While specific studies on the microbial degradation of this compound are limited, research on analogous compounds provides insight into probable metabolic pathways. The degradation of halogenated anilines typically involves initial enzymatic attacks that modify the aromatic ring, leading to dehalogenation and the formation of various intermediates.
Fungal degradation of 3,4-dichloroaniline (DCA) by species such as Aspergillus niger and Fusarium sp. has been shown to yield metabolites through oxidation, N-acetylation, and polymerization reactions. nih.gov Key identified metabolites in these processes include 3,4-dichloroacetanilide and dichloroquinolines. nih.gov Minor, yet more persistent, metabolites such as tetrachloroazobenzene, tetrachloroazoxybenzene, and 3,4-dichloronitrobenzene (B32671) have also been detected. nih.gov
Bacterial degradation of di-halogenated anilines often proceeds through hydroxylation and dehalogenation. For instance, Pseudomonas fluorescens degrades 3,4-dichloroaniline to 3-chloro-4-hydroxyaniline. nih.gov Similarly, the degradation of 3,4-difluoroaniline by the same bacterium results in the intermediate 3-fluoro-4-hydroxyaniline. nih.gov In the case of 3-fluoroaniline degradation by Rhizobium sp., the identified intermediates are 3-aminophenol (B1664112) and resorcinol, suggesting an initial defluorination step catalyzed by a monooxygenase. researchgate.net The degradation of 2-chloro-4-nitroaniline by a Rhodococcus sp. strain proceeds through the formation of 4-amino-3-chlorophenol, which is then transformed into 6-chlorohydroxyquinol. plos.org
These findings suggest that the microbial degradation of this compound would likely proceed via pathways involving hydroxylation, dechlorination, defluorination, and potentially N-acetylation, leading to the formation of various hydroxylated and dehalogenated intermediates before eventual ring cleavage.
Table 1: Identified Metabolites from the Degradation of Structurally Similar Halogenated Anilines
| Parent Compound | Degrading Microorganism(s) | Identified Metabolite(s) | Reference(s) |
|---|---|---|---|
| 3,4-Dichloroaniline | Aspergillus niger, Fusarium sp. | 3,4-Dichloroacetanilide, Dichloroquinolines, Tetrachloroazobenzene, Tetrachloroazoxybenzene, 3,4-Dichloronitrobenzene | nih.gov |
| 3,4-Dichloroaniline | Pseudomonas fluorescens | 3-Chloro-4-hydroxyaniline | nih.gov |
| 3,4-Difluoroaniline | Pseudomonas fluorescens | 3-Fluoro-4-hydroxyaniline | nih.gov |
| 3-Fluoroaniline | Rhizobium sp. | 3-Aminophenol, Resorcinol | researchgate.net |
| 2-Chloro-4-nitroaniline | Rhodococcus sp. | 4-Amino-3-chlorophenol, 6-Chlorohydroxyquinol | plos.org |
Kinetic Studies of Biodegradation
The kinetics of biodegradation for halogenated anilines are highly dependent on the number and position of the halogen substituents, as well as the specific microbial consortia involved. Generally, an increase in the degree of halogenation tends to decrease the rate of degradation.
Studies on fluoroanilines have demonstrated this trend. For example, a mixed bacterial culture showed a maximum specific degradation rate for 4-fluoroaniline (4-FA) of 22.48 ± 0.55 mg FA (g VSS h)⁻¹, while the rate for 2,4-difluoroaniline (B146603) (2,4-DFA) was lower at 15.27 ± 2.04 mg FA (g VSS h)⁻¹, and the rate for 2,3,4-trifluoroaniline (B1293922) (2,3,4-TFA) was the lowest at 8.84 ± 0.93 mg FA (g VSS h)⁻¹. nih.gov The enrichment time required for the microbial culture to effectively degrade these compounds also increased with fluorine substitution, from 26 days for 4-FA to 165 days for 2,3,4-TFA. nih.gov
Further studies with mixed cultures on 2-fluoroaniline (B146934) (2-FA) and 3-fluoroaniline (3-FA) reported maximum specific degradation rates of 21.23 ± 0.91 mg FA (g VSS h)⁻¹ and 11.75 ± 0.99 mg FA (g VSS h)⁻¹, respectively. tandfonline.com In the case of 3,4-dichloroaniline (DCA), fungal consortia have been shown to degrade the compound with a half-life (DT50) of 0.85 days. nih.gov For 2,4-difluoroaniline, the degradation rate constant was found to be as high as 0.519 h⁻¹ with an optimal inoculum after an acclimation period of 7 days. nih.govproquest.com
Given that this compound contains three halogen substituents, it can be inferred that its biodegradation rate would be relatively slow compared to mono- or di-halogenated anilines, and would require a significant acclimation period for microbial communities.
Table 2: Biodegradation Kinetic Data for Various Halogenated Anilines
| Compound | Microbial System | Kinetic Parameter | Value | Reference(s) |
|---|---|---|---|---|
| 4-Fluoroaniline (4-FA) | Mixed bacterial culture | Max. specific degradation rate | 22.48 ± 0.55 mg FA (g VSS h)⁻¹ | nih.gov |
| 2,4-Difluoroaniline (2,4-DFA) | Mixed bacterial culture | Max. specific degradation rate | 15.27 ± 2.04 mg FA (g VSS h)⁻¹ | nih.gov |
| 2,3,4-Trifluoroaniline (2,3,4-TFA) | Mixed bacterial culture | Max. specific degradation rate | 8.84 ± 0.93 mg FA (g VSS h)⁻¹ | nih.gov |
| 2-Fluoroaniline (2-FA) | Mixed culture system | Max. specific degradation rate | 21.23 ± 0.91 mg FA (g VSS h)⁻¹ | tandfonline.com |
| 3-Fluoroaniline (3-FA) | Mixed culture system | Max. specific degradation rate | 11.75 ± 0.99 mg FA (g VSS h)⁻¹ | tandfonline.com |
| 3,4-Dichloroaniline (DCA) | Fungal consortium | DT50 | 0.85 days | nih.gov |
| 2,4-Difluoroaniline (2,4-DFA) | FHS-derived inoculum | Degradation rate constant | 0.519 h⁻¹ | nih.govproquest.com |
Photochemical Degradation Pathways
Halogenated anilines are susceptible to photochemical degradation in the aquatic environment through direct photolysis by sunlight and indirect photolysis involving photochemically produced reactive species. nih.govnih.gov The degradation of 4-chloroaniline under simulated sunlight has been shown to be a complex process leading to numerous photoproducts. nih.gov The predominant species identified were dimeric structures, suggesting that polymerization is a key initial pathway. nih.gov
In the presence of a photocatalyst like titanium dioxide (TiO₂), the degradation of chloroanilines is accelerated. The TiO₂-catalyzed photodegradation of 2-chloroaniline yields 2-chlorophenol (B165306) and p-benzoquinone as the main intermediate products. mdpi.com For 4-chloroaniline, photocatalysis leads to a wider array of intermediates, including 4-chlorophenol, 4-aminophenol, 4-chloronitrobenzene, and 4,4'-dichloroazobenzene. researchgate.netcabidigitallibrary.org These aromatic intermediates are further oxidized to benzoquinone, which can then undergo ring cleavage to form carboxylic acids and eventually mineralize to inorganic ions like Cl⁻, NO₃⁻, and NH₄⁺. researchgate.net The photolysis of fluoroquinolones, which contain fluorinated aniline-like moieties, often involves the heterolytic cleavage of the carbon-fluorine bond. researchgate.net
Based on these findings, the photochemical degradation of this compound in aquatic environments is expected to proceed through several pathways:
Dimerization/Polymerization: Formation of azo-compounds or other oligomeric structures through reactions of aniline radicals.
Hydroxylation: Replacement of a halogen atom or a hydrogen atom on the aromatic ring with a hydroxyl group, leading to the formation of chlorofluorophenols.
Dehalogenation: Cleavage of C-Cl and C-F bonds, with the C-F bond being generally more resistant to cleavage. nih.gov
Oxidation: Oxidation of the amino group and the aromatic ring, potentially leading to the formation of nitro-derivatives and eventual ring opening.
Implications for Bioremediation Strategies
The study of degradation pathways and kinetics for halogenated anilines has significant implications for developing effective bioremediation strategies for contaminated soil and water. The recalcitrance of compounds like this compound suggests that natural attenuation may be slow, necessitating active intervention.
In-situ Bioremediation: For contaminated soils, in-situ techniques that stimulate the activity of indigenous microbial populations are often preferred due to lower costs and minimal site disturbance. fehrgraham.com
Biostimulation: This involves the addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) to enhance the metabolic activity of native microorganisms capable of degrading halogenated compounds. nih.gov
Bioaugmentation: In cases where the indigenous microbial population lacks the necessary degradative capabilities, the introduction of specific microbial strains or consortia known to degrade chloro- and fluoroanilines could be effective. ekb.eg Strains of Pseudomonas, Delftia, Rhodococcus, Aspergillus, and Fusarium have shown potential for degrading related compounds. nih.govplos.orgresearchgate.net
Anaerobic Reductive Dechlorination: For highly halogenated contaminants, anaerobic conditions can facilitate reductive dechlorination, where microorganisms use the halogenated compounds as electron acceptors. fehrgraham.comnih.gov This could be a crucial first step in the degradation of this compound.
Ex-situ Bioremediation: Ex-situ methods involve the excavation of contaminated soil or pumping of groundwater for treatment in a controlled environment, which allows for optimization of degradation conditions. fehrgraham.com
Slurry Bioreactors: Contaminated soil is mixed with water and nutrients in a reactor, where conditions such as pH, temperature, and oxygen levels can be controlled to maximize microbial activity and degradation rates. This method is particularly suitable for clay soils with low permeability. fehrgraham.com
Bio-composting/Landfarming: The metabolic capabilities of microorganisms in compost or soil can be harnessed to degrade contaminants. nih.gov The use of fungal consortia isolated from winery wastes, for example, has shown high efficiency in degrading 3,4-dichloroaniline and could be applied in engineered systems. nih.gov
The successful application of these strategies for this compound would depend on a thorough characterization of the contaminated site and the selection of appropriate microbial agents and environmental conditions to facilitate complete mineralization of the compound.
Q & A
Q. What are the standard synthetic routes for preparing 2,3-Dichloro-4-fluoroaniline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation of aniline derivatives. A common approach is sequential electrophilic substitution: fluorination followed by chlorination. For example, nitration of 3-fluoroaniline, followed by chlorination using Cl₂/FeCl₃ under controlled temperature (40–60°C), can yield the target compound. Solvent choice (e.g., DMF or dichloromethane) and stoichiometric ratios of halogenating agents significantly impact yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
- Key Variables :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 50–60°C | Prevents over-halogenation |
| Cl₂:Substrate Ratio | 2.2:1 | Minimizes byproducts |
| Solvent Polarity | Low (e.g., DCM) | Enhances selectivity |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substitution patterns. For chloro-fluoroanilines, aromatic protons adjacent to electron-withdrawing groups (Cl, F) show downfield shifts (δ 7.2–7.8 ppm). Fluorine coupling (³J~H-F~) splits peaks into doublets .
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 193 (C₆H₄Cl₂FN) confirms molecular weight. Fragment peaks (e.g., loss of Cl at m/z 158) validate structure .
- FT-IR : N-H stretch (~3400 cm⁻¹) and C-Cl/C-F stretches (750–550 cm⁻¹) confirm functional groups .
Q. How can researchers optimize purification methods for high-purity (>98%) this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water (70:30) at 0–5°C to isolate crystals.
- HPLC : Reverse-phase C18 column with acetonitrile/water (60:40) at 1 mL/min achieves >98% purity. Monitor UV absorption at 254 nm .
- Elemental Analysis : Verify Cl/F content (±0.3% deviation) to confirm purity .
Advanced Research Questions
Q. How to resolve contradictions in reported reaction kinetics or thermodynamic data for halogenated anilines?
- Methodological Answer :
- Comparative Kinetic Studies : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity). Use stopped-flow spectroscopy to track intermediates .
- Thermodynamic Reassessment : Calculate ΔG and ΔH via isothermal titration calorimetry (ITC) for halogenation steps. Cross-validate with DFT simulations (e.g., Gaussian 16) to identify discrepancies in activation barriers .
- Case Study : Discrepancies in chlorination rates may arise from solvent polarity effects (e.g., DMF vs. DCM), altering transition-state stabilization .
Q. How can computational tools predict this compound’s reactivity and biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites for substitution reactions .
- Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes. Fluorine’s electronegativity enhances binding affinity (ΔG ≈ -8.2 kcal/mol) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP = 2.7, indicating moderate lipophilicity) .
Q. What experimental approaches establish structure-activity relationships (SAR) for antimicrobial activity?
- Methodological Answer :
- Microplate Assays : Test against E. coli and S. aureus (MIC range: 8–64 µg/mL). Compare with 3-chloro-4-fluoroaniline derivatives to assess Cl/F positional effects .
- ROS Quantification : Measure intracellular reactive oxygen species (ROS) via DCFH-DA fluorescence. Higher Cl content correlates with oxidative stress in bacterial membranes .
- SAR Table :
| Derivative | MIC (µg/mL) | LogP | ROS Increase (%) |
|---|---|---|---|
| 2,3-Dichloro-4-fluoro | 12 | 2.7 | 45 |
| 3-Chloro-4-fluoro | 32 | 2.1 | 28 |
| 2,4-Dichloro-5-fluoro | 24 | 3.0 | 38 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
